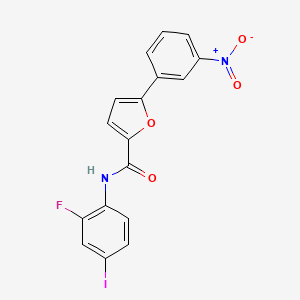
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions, often using reagents like N-iodosuccinimide (NIS) and Selectfluor.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The furan ring can be oxidized to form a diketone.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Oxidation of the furan ring: Formation of a diketone.
Substitution of halogens: Formation of various substituted derivatives.
Applications De Recherche Scientifique
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro, fluoro, and iodo groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- N-(2-fluoro-4-bromophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
- N-(2-fluoro-4-iodophenyl)-5-(4-nitrophenyl)furan-2-carboxamide
Uniqueness
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluoro and iodo substituents can enhance its reactivity and binding interactions compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJQMFSOJXTHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FIN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![PROPAN-2-YL 2-{9-CHLORO-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B5089220.png)
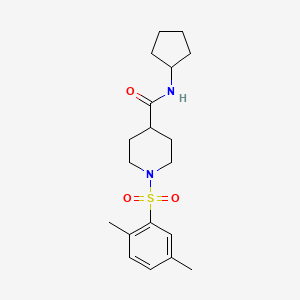
![N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide](/img/structure/B5089237.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)
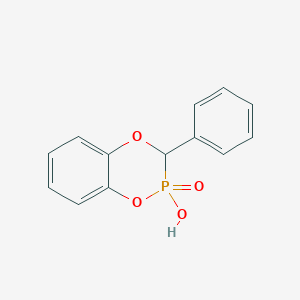
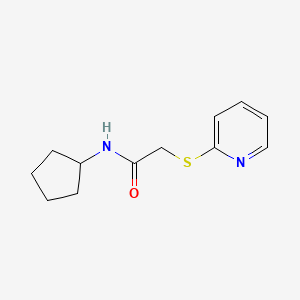
![(5E)-5-{[5-BROMO-2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5089260.png)
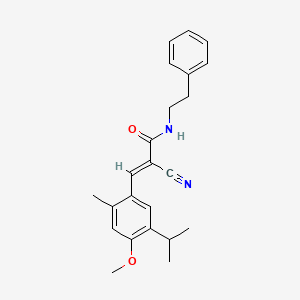
![N-[4-(dimethylsulfamoyl)phenyl]cyclobutanecarboxamide](/img/structure/B5089276.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)
![4-(4-Ethylphenyl)-2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-1,3-thiazole;hydrobromide](/img/structure/B5089303.png)
![N-[(4-fluorophenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B5089311.png)
![METHYL 4-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B5089313.png)
